Product packaging for 6-Bromo-2-methyl-5-nitro-2H-indazole(Cat. No.:)

6-Bromo-2-methyl-5-nitro-2H-indazole

Cat. No.: B13895993
M. Wt: 256.06 g/mol
InChI Key: JWRCCSJFPDBQLB-UHFFFAOYSA-N
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Description

Historical Trajectories and Fundamental Principles in Indazole Synthesis and Reactivity

The history of indazole chemistry dates back to the late 19th century, with pioneering work by Emil Fischer, who first synthesized an indazole derivative in 1883. wikipedia.orgukrbiochemjournal.org Since these initial discoveries, a multitude of synthetic routes have been developed. Classical methods often involve the cyclization of appropriately substituted anilines, such as the Jacobson synthesis, which utilizes the diazotization of o-alkylanilines. chemicalbook.com

Modern synthetic chemistry has introduced more sophisticated and efficient methods. These include transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination and copper-mediated N-N bond formation, which allow for the construction of the indazole core with greater control and diversity. nih.gov One-pot, multi-component reactions have also become popular for synthesizing 2H-indazoles from readily available starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide. caribjscitech.comorganic-chemistry.org

A fundamental principle of indazole chemistry is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govcaribjscitech.com The 1H-tautomer is generally more thermodynamically stable. nih.govchemicalbook.com This tautomerism is a critical consideration in synthesis, as reactions like alkylation can produce a mixture of N-1 and N-2 substituted products depending on the reaction conditions. researchgate.netrsc.org In terms of reactivity, the indazole ring is aromatic and can undergo electrophilic substitution reactions such as nitration and halogenation. chemicalbook.com The development of late-stage C-H functionalization techniques has further expanded the toolkit for modifying the indazole scaffold, allowing for precise derivatization at various positions. rsc.orgresearchgate.net

Synthesis MethodDescriptionKey Features
Fischer Synthesis (related) While famed for indole (B1671886) synthesis, Fischer's work laid the groundwork for heterocyclic chemistry, including the first indazole synthesis from o-hydrazine cinnamic acid. wikipedia.orgwikipedia.orgFoundational historical method.
Jacobson Method Involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.comClassic route to 1H-indazoles.
Davis-Beirut Reaction A method capable of generating 2H-indazoles. wikipedia.orgSpecific for 2H-indazole synthesis.
Copper-Catalyzed MCR A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgEfficient, high atom economy for 2H-indazoles.
Reductive Cyclization ortho-imino-nitrobenzene substrates undergo reductive cyclization, often promoted by phosphines, to yield 2H-indazoles. nih.govorganic-chemistry.orgMild and efficient one-pot synthesis.

The Unique Role of Substituted Indazoles in Chemical Research Landscapes

Substituted indazoles hold a special position in chemical research, particularly in the realm of drug discovery and development. researchgate.net Their rigid bicyclic structure provides a well-defined three-dimensional shape that can be decorated with various functional groups to fine-tune biological activity and pharmacokinetic properties. nih.gov This structural versatility has enabled the indazole scaffold to be incorporated into a wide range of therapeutic agents. researchgate.netnih.gov

The biological significance of this scaffold is extensive, with derivatives demonstrating activities including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties. nih.govnih.gov This broad spectrum of activity underscores the ability of the indazole nucleus to serve as a versatile pharmacophore. Notable examples of indazole-containing drugs include Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzydamine, a non-steroidal anti-inflammatory agent. nih.govwikipedia.orgmdpi.com The success of these and other indazole-based drugs continues to fuel research into novel derivatives with improved efficacy and selectivity. researchgate.netrsc.org

Specific Focus on 6-Bromo-2-methyl-5-nitro-2H-indazole within Contemporary Heterocyclic Chemistry

Within the vast family of indazole derivatives, this compound is a compound of significant synthetic interest. While detailed studies on this specific molecule are not extensively documented in public literature, its structure provides clear indicators of its potential utility in contemporary heterocyclic chemistry.

The compound features a 2H-indazole core, which is a known bioisostere of other important heterocycles like indoles and benzimidazoles. mdpi.com The substituents on the benzene (B151609) ring—a bromine atom at position 6 and a nitro group at position 5—are particularly valuable functional handles for further chemical modification. The methyl group at the N-2 position defines it as a specific, stable tautomer, preventing complexities that can arise from N-H reactivity.

The strategic placement of the bromo and nitro groups makes this compound a highly versatile intermediate. For instance, its close analogue, 2,3-Dimethyl-6-nitro-2H-indazole, is a known intermediate in the synthesis of the anticancer drug Pazopanib. medchemexpress.commanusaktteva.compharmaffiliates.com This highlights the established role of nitro-indazole scaffolds in the production of high-value pharmaceutical compounds. The nitro group can be readily reduced to an amino group, providing a site for amide bond formation or further derivatization, while the bromo group is a prime candidate for transition metal-catalyzed cross-coupling reactions.

PropertyData
Compound Name This compound
CAS Number 1801267-07-1 chemsrc.com
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol nih.gov
Key Structural Features 2H-Indazole core, C6-Bromo substituent, C5-Nitro substituent, N2-Methyl substituent

Overview of Research Objectives and Scope for this compound Investigations

The primary research objectives for a compound like this compound center on its use as a versatile building block for the synthesis of more complex molecules. The scope of investigation would logically proceed through several key synthetic transformations.

A principal objective would be the selective chemical manipulation of its functional groups. Research would likely explore:

Reduction of the Nitro Group: The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation. This opens up a vast area of chemistry, allowing for the introduction of new substituents through acylation, sulfonylation, or diazotization reactions. The resulting 5-amino-6-bromo-2-methyl-2H-indazole would be a valuable intermediate in its own right.

Palladium-Catalyzed Cross-Coupling: The 6-bromo substituent is an ideal handle for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of aryl, alkyl, alkynyl, and amino groups at the C6 position, enabling the rapid generation of a library of diverse indazole derivatives for biological screening.

C-H Functionalization: Modern synthetic methods could be applied to further functionalize the indazole core. rsc.org Research could investigate the regioselective C-H activation at other positions on the indazole ring, adding another layer of complexity and molecular diversity. researchgate.netnih.gov

The overarching goal of such investigations would be to leverage the unique substitution pattern of this compound to synthesize novel chemical entities. These new compounds could then be evaluated for a range of biological activities, contributing to the ongoing discovery of new therapeutic agents based on the privileged indazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O2 B13895993 6-Bromo-2-methyl-5-nitro-2H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3

InChI Key

JWRCCSJFPDBQLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 2 Methyl 5 Nitro 2h Indazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for Complex Indazole Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. ias.ac.in For 6-bromo-2-methyl-5-nitro-2H-indazole, the primary disconnections involve the formation of the indazole ring and the introduction of the substituents at positions 2, 5, and 6.

A key strategic disconnection is the C-N bond formation to construct the pyrazole (B372694) ring fused to the benzene (B151609) ring. This can be envisioned through several pathways, including intramolecular cyclization of appropriately substituted phenylhydrazones or related precursors. nih.gov Another critical disconnection involves the N-methylation. The regioselective introduction of the methyl group at the N-2 position is a common challenge in indazole synthesis, as alkylation can often lead to a mixture of N-1 and N-2 isomers. researchgate.netbeilstein-journals.org

Further disconnections focus on the introduction of the bromo and nitro groups. These can be introduced onto a pre-formed indazole core or on an earlier precursor. The relative timing of these functionalization steps is crucial for achieving the desired regiochemistry and avoiding unwanted side reactions. For instance, the directing effects of existing substituents on the benzene ring will influence the position of subsequent electrophilic aromatic substitution reactions, such as nitration and bromination.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound typically involves a multi-step sequence that requires careful optimization of each reaction to ensure high yields and purity.

Multi-step Reaction Sequences and Pathway Elucidation

A plausible synthetic pathway could commence from a readily available starting material like a substituted aniline (B41778) or benzaldehyde. The sequence would likely involve:

Formation of a substituted phenylhydrazine (B124118) or a related precursor: This step sets the stage for the indazole ring formation.

Cyclization to form the indazole core: Various methods, including thermal or acid-catalyzed cyclization, can be employed.

Introduction of the bromo and nitro groups: This can be achieved through electrophilic aromatic substitution reactions. The order of these steps is critical. For example, nitration of 6-bromo-1H-indazole is a common method.

Regioselective N-methylation: The final step involves the introduction of the methyl group at the N-2 position.

Elucidation of the reaction pathway involves the characterization of intermediates at each stage using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the desired transformations and identify any potential byproducts.

Regioselective N-Alkylation Strategies for 2H-Indazole Formation, specifically N-2 Methylation

Achieving regioselective N-2 methylation of the indazole ring is a significant challenge. The outcome of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. researchgate.netbeilstein-journals.orgnih.gov

Under basic conditions, the alkylation of indazoles often yields a mixture of N-1 and N-2 isomers. researchgate.net However, specific conditions can favor the formation of the N-2 methylated product. For instance, the use of certain methylating agents like methyl iodide in a sealed tube at high temperatures has been reported to favor N-2 methylation of 6-nitro-1H-indazole. researchgate.net Another approach involves the use of methyl 2,2,2-trichloroacetimidate under acidic conditions, which can promote regioselective alkylation at the N-2 position. researchgate.net

The table below summarizes different conditions reported for the methylation of substituted indazoles, highlighting the regioselectivity observed.

Alkylating AgentBase/AcidSolventN1:N2 RatioReference
Dimethyl sulfatePotassium hydroxide~1:1 researchgate.net
Methyl iodideSealed tube, 100 °CN-2 favored researchgate.net
Methyl toluene-p-sulfonateN-2 favored researchgate.net
DiazomethaneBF₃·Et₂ON-1 favored researchgate.net
Methyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acidN-2 selective organic-chemistry.org

Introduction and Functionalization of Bromo and Nitro Substituents

The introduction of the bromo and nitro groups is typically achieved through electrophilic aromatic substitution. The direct nitration of 6-bromo-1H-indazole using a mixture of nitric acid and sulfuric acid is a common method to introduce the nitro group at the 5-position. The directing effect of the bromine atom and the pyrazole ring influences the regioselectivity of this reaction.

Alternatively, these functional groups can be introduced at an earlier stage of the synthesis. For example, starting from a brominated and nitrated aniline derivative, which is then converted to the corresponding indazole. The choice of strategy depends on the availability of starting materials and the compatibility of the functional groups with the subsequent reaction conditions.

Catalytic Approaches in this compound Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazole derivatives, offering efficient and selective methods for C-N and N-N bond formation. benthamdirect.comingentaconnect.com While specific catalytic methods for this compound are not extensively documented, general catalytic strategies for indazole synthesis can be adapted.

Palladium- and copper-catalyzed reactions are widely used for the synthesis of the indazole core. nih.govorganic-chemistry.org For example, copper-catalyzed coupling of 2-halobenzonitriles with hydrazines can provide a route to substituted indazoles. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of hydrazones is another effective method. nih.gov

Transition metal catalysts can also be employed for the functionalization of the indazole ring. For instance, cobalt-catalyzed C-H bond functionalization can be used to introduce various substituents. nih.gov Rhodium catalysts have also been utilized in the synthesis of 2H-indazoles. nih.gov

Investigation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rsc.orgresearchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. organic-chemistry.org

Catalytic Methods: As discussed earlier, the use of catalysts, especially those that can be recycled and reused, reduces the generation of stoichiometric waste. benthamdirect.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. One-pot, multi-component reactions are particularly attractive in this regard. organic-chemistry.org

Energy Efficiency: Employing microwave-assisted synthesis or reactions that proceed at room temperature can significantly reduce energy consumption. benthamdirect.com

Use of Renewable Feedstocks: While not directly applicable to this specific molecule based on current common syntheses, future research could explore routes starting from bio-based materials.

Recent research has highlighted the development of metal-free and visible-light-induced methods for indazole synthesis, which represent significant advances in green chemistry. rsc.org For example, the deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light provides a metal- and hydrogen-source-free route to 2H-indazoles. rsc.org

Green Chemistry PrincipleApplication in Indazole Synthesis
Use of Greener SolventsCopper(I) oxide nanoparticle-catalyzed synthesis in polyethylene glycol (PEG). organic-chemistry.org
CatalysisTransition metal-catalyzed C-N bond formation to reduce waste. benthamdirect.comresearchgate.net
Atom EconomyOne-pot, three-component reactions of 2-halobenzaldehydes, amines, and sodium azide. organic-chemistry.org
Energy EfficiencyVisible light-induced reduction of azobenzenes. rsc.org

Process Intensification and Scale-Up Considerations for Laboratory-Scale Production

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates a thorough evaluation of process intensification and scale-up strategies. Traditional batch processing methods, while suitable for initial discovery and small-scale synthesis, often present challenges in terms of safety, reproducibility, and efficiency when scaled up. acs.orgvapourtec.com Process intensification, through the implementation of advanced technologies such as flow chemistry and microreactors, offers significant advantages for the synthesis of complex organic molecules like substituted indazoles. acs.orgvapourtec.com

Continuous flow chemistry, in particular, has emerged as a transformative technology in the pharmaceutical and fine chemical industries. vapourtec.com The use of microreactors or tubular reactors provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, especially for potentially hazardous reactions like nitration. researchgate.netlaryee.com The high surface-area-to-volume ratio in these systems allows for efficient dissipation of heat, mitigating the risks associated with exothermic reactions. researchgate.netlaryee.com

The scale-up of the laboratory procedure involves moving from a batch-wise addition of reagents to a continuous feed, which requires careful optimization of flow rates, reaction time (residence time), and temperature. rug.nl The enhanced mixing capabilities of microreactors can also lead to more consistent product quality and reduced reaction times compared to conventional stirred-tank reactors. laryee.com

Below is a comparative overview of key parameters for traditional batch versus continuous flow processing for a representative nitration reaction in the synthesis of a nitroaromatic compound, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Flow Processing for a Representative Nitration Reaction

ParameterTraditional Batch ProcessingContinuous Flow Processing
Reaction Volume Liters to GallonsMicroliters to Milliliters
Heat Transfer Limited by surface area of the vesselHigh, due to large surface-area-to-volume ratio
Temperature Control Difficult, potential for hot spotsPrecise and uniform
Mixing Dependent on stirrer speed and vessel geometryRapid and efficient
Safety Higher risk with exothermic reactionsInherently safer due to small reaction volumes
Scalability Complex, often requires re-optimizationSimpler, by running longer or in parallel
Productivity Limited by batch size and cycle timeHigh, continuous operation

Furthermore, the integration of real-time monitoring and control technologies, such as in-line spectroscopy, can provide continuous feedback on reaction progress, enabling tighter control over product quality and immediate detection of any process deviations. This level of process analytical technology (PAT) is more readily implemented in continuous flow systems.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Methyl 5 Nitro 2h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Core of 6-Bromo-2-methyl-5-nitro-2H-indazole

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglumenlearning.com The indazole ring system, being aromatic, can undergo such reactions. However, the reactivity of the ring is heavily modulated by the existing substituents.

In the case of this compound, the presence of the electron-withdrawing nitro group deactivates the benzene (B151609) portion of the indazole core towards electrophilic attack. youtube.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Conversely, the bromine atom is also a deactivating group but is considered an ortho-, para-director. wikipedia.org The interplay between these two groups, along with the inherent reactivity of the indazole nucleus, dictates the regioselectivity of any potential electrophilic substitution.

Generally, direct electrophilic substitution on a heavily substituted and deactivated ring like that of this compound is challenging. The reaction conditions would need to be harsh, and the yields might be low, often leading to a mixture of products. More commonly, the synthesis of such substituted indazoles involves introducing the desired functional groups onto a precursor molecule before the formation of the indazole ring. For instance, the nitration of 6-bromo-1H-indazole is a documented method, where the bromo group directs the incoming nitro group.

Nucleophilic Aromatic Substitution Reactions Involving Bromo and Nitro Groups

The electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This makes the displacement of the bromo group by various nucleophiles a feasible and synthetically useful transformation. The nitro group, being in the para position relative to the bromine atom, provides strong activation through resonance stabilization of the Meisenheimer complex intermediate formed during the reaction.

Common nucleophiles that can be employed in these reactions include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

NucleophileProduct
R-O⁻6-Alkoxy-2-methyl-5-nitro-2H-indazole
R₂N-H6-(Dialkylamino)-2-methyl-5-nitro-2H-indazole
R-S⁻6-(Alkylthio)-2-methyl-5-nitro-2H-indazole

Functional Group Interconversions of the Nitro Moiety (e.g., Reduction to Amine)

The nitro group of this compound is a versatile functional handle that can be readily converted into other functionalities, most notably an amino group. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents. organic-chemistry.org

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. organic-chemistry.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. organic-chemistry.org

The resulting 6-bromo-2-methyl-2H-indazol-5-amine is a valuable intermediate for further derivatization. The newly formed amino group can undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions, acylation to form amides, and alkylation. The chemoselectivity of the reduction in the presence of the bromo group is generally high, as the C-Br bond is typically stable under these reducing conditions.

Reducing AgentProduct
H₂, Pd/C6-Bromo-2-methyl-2H-indazol-5-amine
SnCl₂, HCl6-Bromo-2-methyl-2H-indazol-5-amine
Fe, CH₃COOH6-Bromo-2-methyl-2H-indazol-5-amine

Transition Metal-Catalyzed Coupling Reactions at Brominated Positions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 6-position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uniurb.it

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon substituents at the 6-position. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkynyl groups onto the indazole core at the 6-position. thieme-connect.de

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This methodology can be applied to this compound to introduce alkenyl substituents at the 6-position. rsc.org

Coupling ReactionCoupling PartnerCatalyst SystemProduct
SuzukiR-B(OH)₂Pd catalyst, Base6-R-2-methyl-5-nitro-2H-indazole (R = aryl, vinyl)
SonogashiraR-C≡CHPd catalyst, Cu co-catalyst, Base6-(R-C≡C)-2-methyl-5-nitro-2H-indazole
HeckR-CH=CH₂Pd catalyst, Base6-(R-CH=CH)-2-methyl-5-nitro-2H-indazole

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. It is a powerful method for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines to introduce new nitrogen-based substituents at the 6-position.

Buchwald-Hartwig Etherification: Similar to the amination reaction, this method facilitates the formation of C-O bonds between an aryl halide and an alcohol or phenol, providing a route to diaryl ethers or aryl alkyl ethers.

Studies on Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity: In a molecule with multiple reactive sites like this compound, chemoselectivity is a crucial aspect of its reactivity. For instance, in transition metal-catalyzed coupling reactions, the C-Br bond is selectively activated over C-H or C-N bonds. Similarly, the reduction of the nitro group can often be achieved without affecting the bromo substituent.

Regioselectivity: The regioselectivity of reactions involving the indazole core is influenced by the directing effects of the existing substituents. In electrophilic aromatic substitution, the positions of the bromo and nitro groups would dictate the site of further substitution, although such reactions are generally disfavored. In nucleophilic aromatic substitution, the bromo group is selectively replaced due to the activating effect of the para-nitro group. The alkylation of the indazole nitrogen atoms can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the reaction conditions and the substituents on the indazole ring. beilstein-journals.orgnih.gov

Stereoselectivity: For reactions that introduce a new chiral center, stereoselectivity becomes an important consideration. For example, in a Heck reaction with a prochiral alkene, the facial selectivity of the addition to the double bond would determine the stereochemistry of the product. The use of chiral ligands on the metal catalyst can often induce high levels of stereoselectivity.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Methyl 5 Nitro 2h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D, 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 6-Bromo-2-methyl-5-nitro-2H-indazole in both solution and solid states. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the N-methyl group. The chemical shifts of the aromatic protons on the indazole ring are significantly influenced by the electronic effects of the bromo and nitro substituents. For instance, the proton at the C7 position is expected to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent bromine atom and the bicyclic ring system. Similarly, the proton at the C4 position would also be a singlet, influenced by the strong electron-withdrawing nitro group at C5. The C3 proton would likely appear as a singlet at a characteristic chemical shift for indazoles. The N-methyl group protons would present as a sharp singlet, typically in the range of 3-4 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro group (C5) and the bromine atom (C6) would be significantly shifted. The quaternary carbons of the fused ring system would also have characteristic shifts.

To unambiguously assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) H-C correlations, which is crucial for establishing the substitution pattern on the indazole ring. The Correlation Spectroscopy (COSY) experiment, though less informative for this molecule due to the presence of isolated spin systems, can confirm any potential proton-proton couplings.

Solid-State NMR (SSNMR) can be used to study the compound in its crystalline form, providing insights into the molecular structure and packing in the solid state, which can sometimes differ from the solution state. nih.govresearchgate.net This is particularly useful for analyzing polymorphism and understanding intermolecular interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-CH₃~4.1s~35
C3~8.0s~125
C4~8.4s~120
C5--~145 (NO₂ substituted)
C6--~115 (Br substituted)
C7~7.9s~118
C3a--~148
C7a--~122

Note: The chemical shifts are predictive and based on data from analogous structures like 2-methyl-5-nitro-2H-indazole and other substituted indazoles. Actual experimental values may vary. chemicalbook.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound. The molecular formula of the compound is C₈H₆BrN₃O₂, and its calculated monoisotopic mass is 254.9643 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the compound's elemental composition. nih.gov The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a unique "fingerprint" for the molecule and valuable structural information. The fragmentation pattern of this compound would likely involve the sequential loss of its functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). libretexts.orglibretexts.org

Key expected fragmentation steps include:

Loss of the nitro group: [M - NO₂]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of the bromine atom: [M - Br]⁺

Cleavage of the pyrazole (B372694) ring, which can lead to various smaller fragments.

Table 2: Predicted HRMS Data and Major Fragments for this compound
Ion/FragmentFormulaCalculated m/z (⁷⁹Br)Description
[M]⁺[C₈H₆BrN₃O₂]⁺254.9643Molecular Ion
[M+2]⁺[C₈H₆⁸¹BrN₃O₂]⁺256.9623Molecular Ion (⁸¹Br isotope)
[M - NO₂]⁺[C₈H₆BrN₂]⁺210.9718Loss of nitro group
[M - Br]⁺[C₈H₆N₃O₂]⁺176.0460Loss of bromine atom
[M - CH₃]⁺[C₇H₃BrN₃O₂]⁺239.9487Loss of methyl radical

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

The FT-IR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear as strong bands around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. nist.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the indazole ring will appear in the 1400-1620 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, in the range of 500-600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the indazole ring system.

Table 3: Predicted Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050-31503050-3150Medium-Weak
Aliphatic C-H Stretch (CH₃)2850-29602850-2960Medium
Aromatic C=C/C=N Stretch1400-16201400-1620Strong
Asymmetric NO₂ Stretch1500-15601500-1560Strong (IR), Weak (Raman)
Symmetric NO₂ Stretch1335-13701335-1370Strong (IR & Raman)
C-N Stretch1250-13501250-1350Medium
C-Br Stretch500-600500-600Medium-Strong

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. Although specific crystallographic data for this compound is not available, analysis of a closely related isomer, 2-methyl-6-nitro-2H-indazole, provides significant insight. researchgate.netnih.gov

For 2-methyl-6-nitro-2H-indazole, the indazole ring system is nearly planar. nih.gov A similar planarity is expected for this compound. The nitro group is typically twisted slightly out of the plane of the aromatic ring. nih.gov The crystal packing is established through various weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. researchgate.netnih.gov In the case of the target molecule, the presence of the bromine atom could introduce additional intermolecular interactions, such as halogen bonding (Br···O or Br···N), which would influence the supramolecular architecture of the crystal lattice. This technique would unambiguously confirm the 2H-indazole isomeric form and the precise positions of the bromo and nitro substituents on the benzene (B151609) ring.

Table 4: Expected Crystallographic Parameters for this compound (based on data for 2-methyl-6-nitro-2H-indazole nih.gov)
ParameterExpected Value/Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Indazole Ring SystemEssentially planar
Nitro Group OrientationSlightly twisted relative to the indazole plane
Key Bond Length (C-NO₂)~1.46 Å
Key Bond Length (C-Br)~1.90 Å
Supramolecular InteractionsWeak C-H···O/N hydrogen bonds, potential π-π stacking, potential halogen bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated indazole ring system. The presence of the nitro group, a strong chromophore, and the bromo group, an auxochrome, will significantly influence the absorption characteristics.

The indazole ring itself exhibits strong absorption in the UV region. The nitro group will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system and its strong electron-withdrawing nature. This is due to n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. The resulting spectrum is expected to show one or more strong absorption bands in the 250-400 nm range. The exact position and intensity of these bands are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

Table 5: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionExpected Wavelength (λmax, nm)Description
π → π~250-320High-intensity transition associated with the aromatic system.
n → π~320-400Lower-intensity transition associated with the nitro group chromophore.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methyl 5 Nitro 2h Indazole

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for analyzing structure, reactivity, and energetics. nih.govnih.govcore.ac.uk These studies help in understanding how substituents like bromo, methyl, and nitro groups modulate the electronic landscape of the indazole core. arpgweb.comresearchgate.net

Annular tautomerism is a critical consideration for many indazole derivatives, where 1H- and 2H-tautomers can coexist. researchgate.net Computational studies have extensively explored the energy differences between these forms, generally finding the 1H-indazole to be thermodynamically more stable than the 2H-indazole in the parent system. nih.govmdpi.com However, for 6-Bromo-2-methyl-5-nitro-2H-indazole, the presence of the methyl group at the N2 position precludes tautomerism, locking the structure in the 2H-indazole form.

Conformational analysis for this molecule focuses on the orientation of the substituents. The indazole ring system is nearly planar. nih.govresearchgate.net DFT optimization would reveal the most stable conformation, particularly the dihedral angle of the nitro group relative to the aromatic ring. In similar nitro-substituted indazoles, the nitro group is often found to be only slightly twisted from the plane of the indazole ring system, a conformation that maximizes π-conjugation. nih.gov The methyl group's hydrogen atoms would be positioned via energy minimization.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential.

For this compound, the MEP surface would highlight distinct features:

Negative Regions (Red/Yellow): The most intense negative potential would be localized on the oxygen atoms of the nitro group, indicating their high susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors.

Positive Regions (Blue): Positive potential would likely be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites for potential nucleophilic attack.

Halogen Bonding: The bromine atom would exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor. researchgate.net

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a biological receptor.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Nitro Group (Oxygens)Strongly NegativeSite for electrophilic attack; Hydrogen bond acceptor
Aromatic Ring (Hydrogens)Moderately PositivePotential for nucleophilic interactions
Bromine Atom (σ-hole)PositiveHalogen bond donor site
Indazole Ring (π-system)Generally NegativeInteraction with electrophiles

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions serve as a powerful tool for structure verification and assignment of experimental spectra. github.io

For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. The presence of the electron-withdrawing nitro group is expected to cause a significant downfield shift (deshielding) for the nearby protons and carbons, particularly H-4 and C-5. arpgweb.com Conversely, the bromine atom's effect is more complex, involving both inductive and resonance effects. By correlating calculated shifts with experimental data for related nitroindazoles, a high degree of accuracy in spectral assignment can be achieved. nih.govarpgweb.com

AtomTypical Calculated ¹H Shift (ppm) (Relative to TMS)Key Influencing Substituent
H-37.8 - 8.2Proximity to N2-methyl
H-48.0 - 8.5Deshielding by adjacent nitro group
H-78.3 - 8.8Deshielding by nitro and bromo groups
-CH₃4.0 - 4.3Attached to heterocyclic nitrogen

Note: The values presented are illustrative, based on trends observed in related substituted indazole compounds. arpgweb.com

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can be employed to explore its conformational landscape and its interactions with other molecules, such as solvents or biological targets like proteins. nih.gov

An MD simulation would track the atomic movements of the molecule, revealing how it behaves in a condensed phase. Key insights from such simulations could include:

Solvation: Understanding how solvent molecules (e.g., water, DMSO) arrange around the solute and form hydrogen bonds or other non-covalent interactions.

Conformational Flexibility: While the indazole core is rigid, MD simulations can explore the rotational freedom of the methyl and nitro groups and quantify their preferred orientations in a dynamic environment.

Binding Interactions: When docked into the active site of a protein, MD simulations can assess the stability of the binding pose and analyze the specific intermolecular contacts (e.g., hydrogen bonds, halogen bonds, π-stacking) that contribute to binding affinity. nih.govrsc.org

Reaction Pathway and Transition State Analysis of Synthetic Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface for the synthesis of this compound, identifying the transition states and intermediates along a proposed reaction pathway. pkusz.edu.cnnih.gov

For instance, the synthesis could involve steps like the nitration of a bromo-indazole precursor or the cyclization of a substituted phenylhydrazine (B124118). organic-chemistry.orgresearchgate.net Theoretical analysis of these transformations would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: Determining the energy barrier (Ea) for the reaction, which provides insight into the reaction kinetics.

Analyzing Reaction Mechanisms: Confirming the sequence of bond-making and bond-breaking events, such as in copper-catalyzed cyclizations or C-H functionalization cascades. nih.govresearchgate.net

These computational studies can help optimize reaction conditions and predict the feasibility of different synthetic routes.

Quantum Chemical Topology Analysis (e.g., AIM, NCI) to Elucidate Bonding Interactions

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational methods used to characterize chemical bonds and weak interactions based on the topology of the electron density. nih.govdoaj.org

For this compound, these analyses would provide a detailed picture of its bonding:

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Molecular Descriptors

A QSPR study for this compound would commence with the computational generation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized into several classes, each shedding light on different facets of the molecule's character.

Key Molecular Descriptor Classes for this compound:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify aspects of molecular size, shape, and branching.

Geometrical Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms. They can include molecular surface area, volume, and moments of inertia, providing insights into the molecule's spatial arrangement.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure. For a molecule like this compound, with its influential nitro and bromo substituents, these descriptors are particularly crucial. Important quantum-chemical descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. mdpi.comnih.gov The energy of the LUMO, for instance, is often correlated with a molecule's electrophilicity and susceptibility to nucleophilic attack, a property significantly influenced by the electron-withdrawing nitro group. mdpi.com

The subsequent step in a QSPR study involves developing a mathematical model that links a selection of these descriptors to a specific property of interest. This is typically achieved through statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.govcore.ac.uk The goal is to create a predictive equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where the property is the physicochemical characteristic being studied, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, ..., cₙ are the regression coefficients determined from the statistical analysis.

For this compound, a QSPR model could be developed to predict various properties. For example, a model could predict its solubility, a property influenced by descriptors related to polarity and molecular size. Another model might focus on its electronic properties, which are critical for its potential applications in materials science. The presence of the nitro group, a strong electron-withdrawing group, is known to significantly impact the electronic behavior of aromatic systems. nih.gov Similarly, the bromine atom can influence molecular interactions through halogen bonding. mdpi.com

The predictive power and robustness of the developed QSPR model are then rigorously validated. researchgate.net This ensures that the model is not only descriptive for the set of molecules used to create it but can also accurately predict the properties of new, untested compounds.

In the context of this compound, a focused QSPR study would likely reveal the significant influence of descriptors related to its electronic and steric characteristics. The interplay between the electron-withdrawing nitro group, the bulky bromine atom, and the electron-donating methyl group on the indazole framework would be quantitatively elucidated through such an investigation.

Below are illustrative tables of the types of molecular descriptors that would be calculated and utilized in a QSPR study of this compound. Please note that the values presented are hypothetical and serve to demonstrate the nature of the data in such a study.

Table 1: Exemplary Constitutional and Topological Descriptors

DescriptorValueSignificance
Molecular Weight257.06 g/mol Overall size of the molecule
Atom Count17Number of atoms in the molecule
Bond Count17Number of bonds in the molecule
Wiener Index256Describes molecular branching
Kier & Hall Index (¹χ)8.34Relates to molecular connectivity

Table 2: Exemplary Geometrical and Quantum-Chemical Descriptors

DescriptorValueSignificance
Molecular Surface Area210.5 ŲInteraction potential with other molecules
Molecular Volume180.2 ųSpace occupied by the molecule
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy-2.5 eVElectron-accepting ability
Dipole Moment4.5 DOverall polarity of the molecule

These tables showcase the diverse range of information that molecular descriptors can provide. By correlating these descriptors with experimental or high-level computational data, a robust QSPR model can be developed, offering a deeper understanding of the structure-property relationships governing this compound. Such models are instrumental in the rational design of new molecules with tailored properties for a variety of applications. nih.gov

Exploration of Biological Interactions and Potential Research Applications of 6 Bromo 2 Methyl 5 Nitro 2h Indazole Strictly Excluding Clinical Data

In Vitro Studies on Molecular Target Engagement and Mechanistic Enzyme Inhibition

Receptor Binding Studies in Cell-Free Systems

No data available.

Biochemical Assays for Enzyme Modulatory Activity

No data available.

Mechanistic Investigations of Cellular Responses using In Vitro Cell Models

Analysis of Cellular Pathway Modulation

No data available.

Studies on Apoptosis and Cell Cycle Regulation Mechanisms

No data available.

Development as Chemical Probes for Elucidating Biological Processes

No data available.

Until specific preclinical research on 6-Bromo-2-methyl-5-nitro-2H-indazole is conducted and published, its biological profile and potential applications remain undetermined.

Principles of Structure-Based Design Applied to Novel Indazole Scaffolds for Research Tool Development

Structure-based design is a rational approach used to develop new molecules with specific biological activities by leveraging the three-dimensional structure of the target protein. For the indazole scaffold, this process involves systematically modifying the core structure to optimize interactions with a target's binding site, thereby creating highly selective research tools. acs.org

The development of such tools is guided by several key principles:

Scaffold Hopping and Bioisosteric Replacement: The indazole core itself is often used as a bioisostere for other aromatic systems, like purines, to mimic their interactions with biological targets. Researchers can modify the core and its substituents to enhance properties like cell permeability or metabolic stability, which are crucial for effective research tools. nih.gov

Target-Specific Interactions: The substituents on the indazole ring play a critical role in defining the molecule's interaction with a specific target. For a molecule like this compound, each group can be considered for its potential contribution:

The bromo group at position 6 can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity. It also serves as a synthetic handle for further chemical modification via cross-coupling reactions to introduce new functional groups. researchgate.net

The nitro group at position 5 is a strong electron-withdrawing group and a hydrogen bond acceptor. This can significantly influence the electronic properties of the indazole ring and allow for specific hydrogen bonding interactions within a protein's active site.

The N-methyl group at position 2 defines the molecule as a 2H-indazole tautomer. This methylation prevents tautomerization and locks the molecule into a specific conformation, which can be crucial for fitting into a well-defined binding pocket. It also eliminates a hydrogen bond donor capability at that position, which can be used to avoid unwanted interactions and improve selectivity. nih.gov

By understanding these principles, chemists can design novel indazole-based molecules as inhibitors or probes for various protein classes, such as kinases, which are common targets for indazole derivatives. nih.gov

Below is an interactive table summarizing the influence of specific substituents on the indazole scaffold in the context of research tool development.

Substituent GroupPosition on Indazole RingPotential Role in Structure-Based DesignDesired Outcome for Research Tool
BromoC6Halogen bonding, synthetic handle for diversificationEnhanced binding affinity, selectivity, creation of compound libraries
NitroC5Hydrogen bond acceptor, electron-withdrawingSpecific target interactions, modulation of electronic properties
MethylN2Blocks tautomerization, provides steric bulkConformational rigidity, improved selectivity, enhanced cell permeability
AminoC3Hydrogen bond donor/acceptorKey interactions in kinase hinge regions, increased potency
PhenylC3 or N2Pi-stacking interactions, fills hydrophobic pocketsIncreased affinity for target, modulation of solubility

Applications in Chemical Biology and Material Science Research

While direct applications of this compound are not extensively documented in dedicated studies, the functional groups present on its scaffold suggest potential utility in several areas of chemical biology and material science research. researchgate.netnih.gov

In Chemical Biology:

The indazole scaffold is a cornerstone for developing chemical probes to study biological systems. The specific substitutions on this compound could enable its use in several ways:

Fragment-Based Screening: As a small, functionalized heterocycle, it could serve as a fragment in screening campaigns to identify starting points for the development of more complex inhibitors or probes.

Precursor for Affinity-Based Probes: The bromo substituent can be readily modified using palladium-catalyzed cross-coupling reactions. This allows for the attachment of reporter tags such as biotin (B1667282) or fluorescent dyes, or reactive groups for covalent labeling of target proteins.

Fluorescence Quenching: The nitroaromatic system can act as a quencher for certain fluorophores. This property could be exploited in the design of "turn-on" fluorescent probes, where binding to a target protein separates the quencher from the fluorophore, resulting in a detectable signal.

In Material Science:

The electronic properties of substituted aromatic heterocycles are of great interest in material science. The indazole ring, modified with electron-withdrawing (nitro) and other functional groups, could be explored for applications in organic electronics.

Organic Semiconductors: The planar, aromatic structure of the indazole core, combined with the electronic influence of the nitro group, could impart semiconductor properties. Such compounds could be investigated as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Building Blocks for Polymers: The bromo group provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling. This would allow for the incorporation of the 6-methyl-5-nitro-2H-indazole unit into conjugated polymers, creating materials with potentially novel electronic or photophysical properties.

The following table outlines potential research applications based on the structural features of the indazole scaffold.

Research AreaRelevant Structural FeaturePotential ApplicationRationale
Chemical BiologyBromo group at C6Synthesis of affinity probesServes as a versatile synthetic handle for attaching reporter tags (e.g., biotin, fluorophores).
Chemical BiologyNitro group at C5Component in fluorescent probesCan act as a fluorescence quencher in "turn-on" probe designs.
Material ScienceConjugated aromatic systemOrganic semiconductor materialsPlanar structure with tunable electronic properties suitable for OFETs or OLEDs.
Material ScienceBromo group at C6Monomer for polymer synthesisEnables incorporation into conjugated polymers via cross-coupling reactions.

Analytical Methodologies for the Detection and Quantification of 6 Bromo 2 Methyl 5 Nitro 2h Indazole in Research Matrices

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in determining the purity of 6-bromo-2-methyl-5-nitro-2H-indazole and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for assessing the purity of this compound. A C18 column is often the stationary phase of choice due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate, with the gradient being optimized to achieve the best separation of the target compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, as the aromatic and nitro functional groups in the molecule are expected to exhibit strong UV absorbance. For a related compound, 2-bromo-4-nitro-1H-imidazole, a mobile phase of acetonitrile and water with phosphoric acid has been successfully used. sielc.com For mass spectrometry-compatible methods, formic acid is a suitable replacement for phosphoric acid. sielc.com

Below is a hypothetical example of an HPLC method for the purity assessment of this compound:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC):

Gas chromatography is another viable option for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would likely be suitable. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet where it is vaporized and carried onto the column by an inert gas, typically helium or nitrogen. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

A potential GC method could be as follows:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the quantification and structural confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. usda.gov This is particularly useful for identifying and quantifying the target compound in complex matrices. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]+). nih.gov For this compound, the presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, which aids in its identification. miamioh.edu Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. usda.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides detailed structural information based on the fragmentation patterns of the analyte upon electron ionization (EI). The mass spectrum of this compound would be expected to show a molecular ion peak, although it may be weak. miamioh.edu Characteristic fragmentation would likely involve the loss of the nitro group (NO2) and the bromine atom. miamioh.edunih.gov The presence of nitrogen can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR is a powerful technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the unambiguous identification of isomers and for the structural elucidation of unknown impurities. While less common than LC-MS due to lower sensitivity, it provides unparalleled structural detail.

Spectrophotometric Methods for Concentration Determination in Solution

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a pure solution. The presence of the conjugated indazole ring system and the nitro chromophore suggests that the compound will have a distinct UV-Vis absorption spectrum. To determine the concentration of a solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The choice of solvent is crucial and should be one in which the compound is stable and that does not absorb in the same region as the analyte. Methanol or ethanol (B145695) are often suitable choices for such compounds. nsf.gov

Validation of Analytical Methods for Robustness and Reproducibility in Research Studies

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org Method validation is a critical component of quality assurance in research and is guided by international standards such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eufda.gov The validation process for the analytical methods described above would involve assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.com This is typically assessed by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the response versus concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com This is often determined by analyzing a sample with a known concentration (a standard reference material) and expressing the result as a percentage of the known value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach to estimating the LOD is based on the signal-to-noise ratio, typically 3:1. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the LOQ is 10:1. umb.edu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org This provides an indication of its reliability during normal usage. For an HPLC method, this might include variations in mobile phase composition, pH, column temperature, and flow rate.

A summary of typical validation parameters and their purpose is provided in the table below:

Validation ParameterPurpose
Specificity To ensure the signal is from the analyte of interest.
Linearity To establish a concentration range where the response is proportional.
Accuracy To determine how close the measured value is to the true value.
Precision To assess the random error of the method.
Limit of Detection To determine the lowest concentration that can be reliably detected.
Limit of Quantitation To determine the lowest concentration that can be accurately measured.
Robustness To evaluate the method's reliability under varied conditions.

By rigorously validating the analytical methodologies used for this compound, researchers can have a high degree of confidence in the quality and integrity of their data.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Methyl 5 Nitro 2h Indazole

Integration with Advanced Materials Science: Polymers, Nanomaterials, and Optoelectronic Applications

The functional groups on 6-Bromo-2-methyl-5-nitro-2H-indazole make it a promising candidate for integration into advanced materials. The bromo group serves as a versatile handle for cross-coupling reactions, such as Suzuki or Stille coupling, enabling its incorporation into polymeric backbones. This could lead to the development of novel conjugated polymers with tailored electronic properties. The presence of the nitro group, a strong electron acceptor, combined with the indazole core, could impart desirable characteristics for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The potential for this compound extends to nanomaterials. It could be functionalized onto the surface of nanoparticles (e.g., gold, quantum dots) to modify their surface chemistry and electronic properties. Such hybrid nanomaterials could find use in catalysis, sensing, or biomedical imaging. The inherent dipole moment arising from the nitro and bromo substituents might also be exploited in the design of materials with nonlinear optical (NLO) properties.

Table 1: Potential Applications in Advanced Materials Science

Application AreaPotential Role of this compoundKey Functional Groups
Polymers Monomer for conjugated polymersBromo group (for cross-coupling)
Optoelectronics Component in OLEDs, OPVs, NLO materialsNitro group, Indazole core
Nanomaterials Surface functionalization ligand for nanoparticlesIndazole N-H, Bromo group

Exploration of Photophysical Properties and Potential for Fluorescent Probes or Sensors

The photophysical properties of this compound have yet to be fully explored but hold significant promise. Aromatic nitro compounds are often fluorescent quenchers, but in certain molecular architectures, they can contribute to interesting photophysical behaviors, including solvatochromism or aggregation-induced emission. The indazole ring itself is a fluorophore, and its emission properties can be modulated by substituents.

A key research avenue is the investigation of this compound's potential as a fluorescent probe. The nitro group could be chemically reduced to an amino group. This transformation from a potent electron-withdrawing group to an electron-donating group would drastically alter the electronic structure and, consequently, the fluorescence properties of the molecule. This characteristic could be harnessed to develop "off-on" fluorescent sensors for detecting specific analytes or monitoring reductive environments, which are relevant in many biological systems. Further studies are needed to characterize its absorption and emission spectra, quantum yield, and lifetime in various environments.

Green Synthesis and Sustainable Chemistry Perspectives for Industrial Relevance

For this compound to have industrial relevance, the development of sustainable and environmentally friendly synthetic methods is crucial. Traditional multi-step syntheses of substituted indazoles often involve harsh reagents, toxic solvents, and metal catalysts that are difficult to remove from the final product. Green chemistry approaches offer a more sustainable alternative. ijprt.org

Future research should focus on one-pot syntheses that minimize waste and energy consumption. acs.org The use of greener solvents, such as polyethylene (B3416737) glycol (PEG) or water, should be explored. acs.org Heterogeneous catalysis, for instance, using copper(I) oxide nanoparticles, could offer advantages like catalyst recyclability and ligand-free reaction conditions. acs.org Other green techniques, such as microwave-assisted synthesis or sonochemistry, could accelerate reaction times and improve yields, making the production process more efficient and scalable. ijprt.org

Table 2: Comparison of Synthetic Approaches

MethodTraditional SynthesisGreen Synthesis Perspective
Solvents Dichloromethane, Dimethylformamide (DMF)Polyethylene glycol (PEG), Water, Solvent-free conditions
Catalysts Homogeneous metal catalysts (e.g., Palladium, Rhodium)Heterogeneous, recyclable catalysts (e.g., CuO nanoparticles)
Energy Conventional heatingMicrowave irradiation, Sonication
Efficiency Multi-step, potential for low yieldsOne-pot reactions, shorter reaction times, higher yields

Role in Supramolecular Chemistry and Crystal Engineering (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound is well-suited for forming ordered supramolecular assemblies through various non-covalent interactions. Crystal engineering studies on related indazole derivatives have revealed the importance of hydrogen bonding and π-stacking in dictating their solid-state packing. researchgate.netresearchgate.net

In the crystal lattice, weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds involving the indazole ring and the nitro group are expected to play a significant role in stabilizing the structure. researchgate.netnih.gov Furthermore, the planar aromatic indazole core is prone to π–π stacking interactions, which are crucial in the assembly of many organic materials. researchgate.netnih.gov The presence of the bromine atom can introduce halogen bonding as an additional directional interaction, while the nitro group can participate in dipole-dipole interactions. By understanding and controlling these interactions, it may be possible to engineer crystals with specific morphologies and properties, which is essential for applications in pharmaceuticals and materials science.

Design and Synthesis of Next-Generation Indazole Scaffolds with Tunable Reactivity and Properties

This compound is an ideal starting material for the synthesis of a diverse library of new indazole derivatives. The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.org The reactivity of the bromo and nitro groups can be exploited to create next-generation scaffolds with tunable properties.

The bromo group at the 6-position is a key site for diversification. It can readily undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino substituents. The nitro group at the 5-position can be reduced to a primary amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This dual functionalization capacity allows for the systematic modification of the molecule's steric and electronic properties, enabling the fine-tuning of its biological activity or material characteristics. This strategic derivatization is a powerful tool for developing new therapeutic agents or functional materials based on the indazole core. nih.gov

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